Molecular Weight and Calculated Lipophilicity Comparison: Thiazole vs. Benzo[d]thiazole Substituent
Compared to the benzo[d]thiazole-containing analog 3-(benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol, the target compound exhibits a 21.4% lower molecular weight (184.26 vs. 234.32 g/mol) and approximately 1.1 log unit lower calculated LogP (0.41 vs. an estimated ~1.5 for the benzo[d]thiazole analog based on fragment contribution analysis) . This difference arises from the replacement of the fused benzene ring with a hydrogen atom on the thiazole scaffold. Lower LogP correlates with improved aqueous solubility, a critical parameter for assay compatibility in biochemical and cell-based screening workflows .
| Evidence Dimension | Molecular weight and calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 184.26 g/mol; Calculated LogP = 0.41 |
| Comparator Or Baseline | 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol: MW = 234.32 g/mol; Estimated LogP ≈ 1.5 (based on fragment additivity) |
| Quantified Difference | MW reduction: 50.06 g/mol (-21.4%); ΔLogP ≈ -1.1 |
| Conditions | Computational physicochemical property prediction; vendor-reported and structure-derived values |
Why This Matters
For users requiring compounds with lower molecular weight and reduced lipophilicity—such as those optimizing for solubility-limited assays or fragment-based screening libraries—the thiazole analog offers a quantifiably more favorable property profile.
